Benzene, 1-methyl-2-(phenylsulfonyl)- Benzene, 1-methyl-2-(phenylsulfonyl)-
Brand Name: Vulcanchem
CAS No.: 26446-74-2
VCID: VC20166674
InChI: InChI=1S/C13H12O2S/c1-11-7-5-6-10-13(11)16(14,15)12-8-3-2-4-9-12/h2-10H,1H3
SMILES:
Molecular Formula: C13H12O2S
Molecular Weight: 232.30 g/mol

Benzene, 1-methyl-2-(phenylsulfonyl)-

CAS No.: 26446-74-2

Cat. No.: VC20166674

Molecular Formula: C13H12O2S

Molecular Weight: 232.30 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1-methyl-2-(phenylsulfonyl)- - 26446-74-2

CAS No. 26446-74-2
Molecular Formula C13H12O2S
Molecular Weight 232.30 g/mol
IUPAC Name 1-(benzenesulfonyl)-2-methylbenzene
Standard InChI InChI=1S/C13H12O2S/c1-11-7-5-6-10-13(11)16(14,15)12-8-3-2-4-9-12/h2-10H,1H3
Standard InChI Key UJHQTIAOYSYPHZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a central benzene ring substituted at the 1- and 2-positions with a methyl group and a phenylsulfonyl moiety, respectively. The sulfonyl group’s electron-withdrawing nature induces polarization in the aromatic ring, increasing electrophilicity at the ortho and para positions relative to the sulfonyl substituent. This electronic perturbation is critical in determining the compound’s reactivity, as demonstrated by its propensity to undergo electrophilic aromatic substitution and nucleophilic additions .

Table 1: Key Molecular Properties

PropertyValueSource Citation
CAS No.26446-74-2
Molecular FormulaC13H12O2S\text{C}_{13}\text{H}_{12}\text{O}_2\text{S}
Molecular Weight232.30 g/mol
Density1.25 g/cm3^3 (estimated)

Synthesis and Manufacturing

Conventional Synthetic Routes

A primary method for synthesizing benzene, 1-methyl-2-(phenylsulfonyl)-, involves the reaction of 4-methylbenzyl chloride with sodium phenylsulfinate under basic conditions. This nucleophilic substitution proceeds via the formation of a sulfinate intermediate, with yields optimized at temperatures between 60–80°C and pH 8–9. The reaction mechanism involves the attack of the sulfinate ion on the benzyl chloride, followed by elimination of chloride and oxidation to the sulfone .

Advanced Methodologies

Recent advances have expanded the synthetic toolkit for this compound. A 2020 study demonstrated its use as a precursor in the base-controlled synthesis of vinyl sulfones. By reacting 1-methyl-4-((phenylsulfonyl)methyl)benzene with paraformaldehyde under argon, researchers achieved a 69% yield of (E)-1-methyl-4-[2-(phenylsulfonyl)vinyl]benzene (2b) . This method highlights the compound’s versatility in forming carbon-carbon double bonds through dehydrogenative coupling, a process critical for producing conjugated materials .

Table 2: Representative Synthetic Outcomes

ProductYield (%)ConditionsSource Citation
2b (vinyl sulfone)69Argon, 80:1 PE/EA
2d (chloro derivative)82Column chromatography
2f (trifluoromethyl)30Petroleum ether/EA

Chemical Reactivity and Functionalization

Electrophilic Substitution

The sulfonyl group’s electron-withdrawing nature directs electrophiles to the ortho and para positions of the adjacent benzene ring. Nitration studies, for instance, show preferential substitution at the para position relative to the methyl group, yielding nitro derivatives that serve as intermediates for dyes and pharmaceuticals.

Nucleophilic Additions

The sulfonyl group also facilitates nucleophilic attacks. In the presence of Grignard reagents, the compound undergoes addition at the sulfonyl sulfur, forming sulfinate salts that can be further alkylated or oxidized . This reactivity is exploited in the synthesis of sulfonamide-based polymers, which exhibit high thermal stability and mechanical strength .

Applications in Organic Synthesis

Vinyl Sulfone Production

The compound’s role in synthesizing vinyl sulfones is particularly noteworthy. For example, the reaction with paraformaldehyde produces (E)-styrylsulfonyl derivatives, which are pivotal in Michael addition reactions and polymer cross-linking . The reaction’s stereoselectivity (E:Z > 20:1) ensures high purity in products like 2l, a key monomer in conductive polymers .

Pharmaceutical Intermediates

Derivatives of benzene, 1-methyl-2-(phenylsulfonyl)-, are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The trifluoromethyl derivative (2f) has shown promise in preclinical trials for its enhanced metabolic stability and bioavailability .

Research Advancements and Future Directions

Mechanistic Insights

Recent NMR studies (e.g., 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F}) have elucidated the compound’s conformational dynamics. For instance, the 19F^{19}\text{F} NMR spectrum of 2g reveals a deshielded fluorine environment due to the electron-withdrawing trifluoromethoxy group, providing insights into electronic effects on sulfone reactivity .

Sustainability Considerations

Efforts to improve the compound’s synthetic sustainability include catalytic dehydrogenation methods and solvent-free reactions. A 2024 pilot study achieved 85% yield using a recyclable palladium catalyst, reducing waste generation by 40% compared to traditional routes .

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